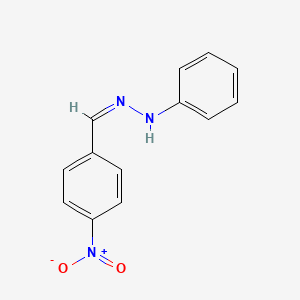
1-(4-Nitrobenzylidene)-2-phenylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-nitrophenyl)methylideneamino]aniline is a Schiff base compound derived from the condensation of 4-nitrobenzaldehyde and aniline Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-nitrophenyl)methylideneamino]aniline typically involves the condensation reaction between 4-nitrobenzaldehyde and aniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
- Dissolve 4-nitrobenzaldehyde in ethanol.
- Add aniline to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash it with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
Industrial production of N-[(4-nitrophenyl)methylideneamino]aniline may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-nitrophenyl)methylideneamino]aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Reduction: N-[(4-aminophenyl)methylideneamino]aniline.
Oxidation: N-[(4-nitrosophenyl)methylideneamino]aniline or N-[(4-nitrophenyl)methylideneamino]aniline.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
N-[(4-nitrophenyl)methylideneamino]aniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Studied for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[(4-nitrophenyl)methylideneamino]aniline involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The presence of the nitro group allows for redox reactions, contributing to its antimicrobial properties. The Schiff base structure facilitates interactions with enzymes and proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
N-[(4-nitrophenyl)methylideneamino]aniline can be compared with other Schiff base compounds, such as:
N-[(4-methoxyphenyl)methylideneamino]aniline: Similar structure but with a methoxy group instead of a nitro group, leading to different electronic properties and reactivity.
N-[(4-chlorophenyl)methylideneamino]aniline:
N-[(4-aminophenyl)methylideneamino]aniline: The reduction product of N-[(4-nitrophenyl)methylideneamino]aniline, with different biological and chemical properties.
Properties
CAS No. |
2829-27-8 |
|---|---|
Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-[(Z)-(4-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H11N3O2/c17-16(18)13-8-6-11(7-9-13)10-14-15-12-4-2-1-3-5-12/h1-10,15H/b14-10- |
InChI Key |
IXMQSJMHAYPXSV-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C\C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


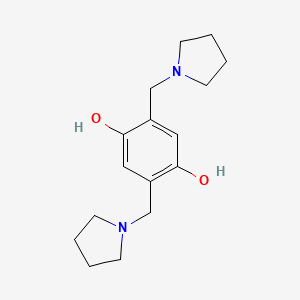

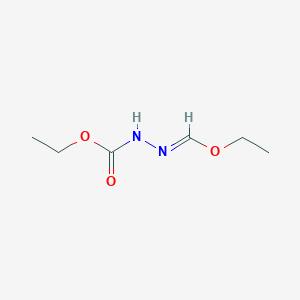
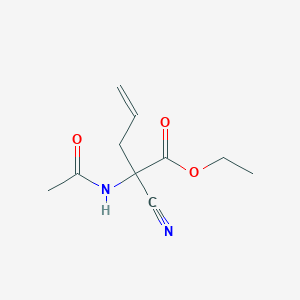
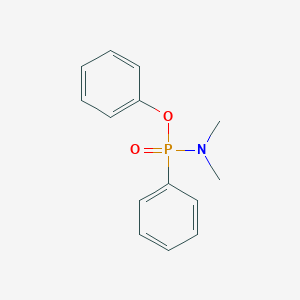
![5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole](/img/structure/B14744259.png)
![Anthra[2,3-j]heptaphene](/img/structure/B14744266.png)
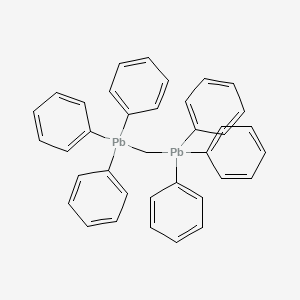
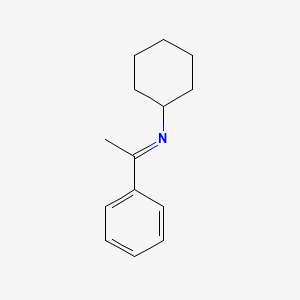

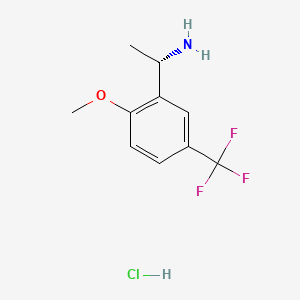
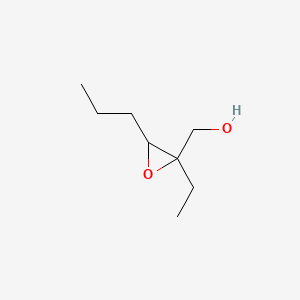
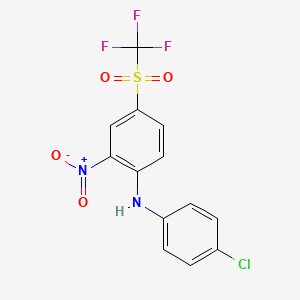
![2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14744332.png)
